(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol
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Overview
Description
(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques that optimize yield and purity. The exact methods can vary, but they generally follow similar principles to those used in laboratory synthesis, with adjustments for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, depending on the desired outcome and the specific reagents used.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions under which it is carried out. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.
Scientific Research Applications
(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol has numerous applications in scientific research:
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways, particularly those involving fluorinated compounds.
Industry: The compound is used in the production of materials with specific properties, such as increased resistance to degradation or improved performance in extreme conditions.
Mechanism of Action
The mechanism by which (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol exerts its effects involves its interaction with molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with specific enzymes or receptors, potentially leading to changes in biological activity. The exact pathways involved can vary depending on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
(5-Trifluoromethylpyridin-3-yl)boronic acid: This compound also contains a trifluoromethyl group attached to a pyridine ring and is used in similar applications.
Trifluoromethyl ketones: These compounds are valuable synthetic targets and intermediates in medicinal chemistry.
Uniqueness
What sets (2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol apart is its specific stereochemistry and the presence of the hydroxyl group, which can significantly influence its reactivity and interactions with other molecules. This makes it a versatile compound with unique properties that can be leveraged in various scientific and industrial applications.
Properties
IUPAC Name |
(2S)-2-[6-(trifluoromethyl)pyridin-3-yl]propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO/c1-6(5-14)7-2-3-8(13-4-7)9(10,11)12/h2-4,6,14H,5H2,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SENYAVBPLKIBOW-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CN=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=CN=C(C=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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